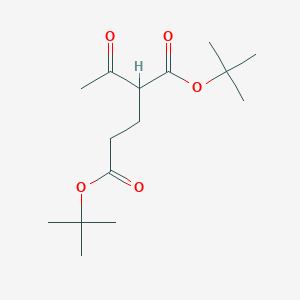
2,2,5,8,8-Pentamethyl-4-methylidene-3,7-dioxa-2,8-disilanonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis[(trimethylsilyl)oxy]-3-methyl-1-butene is an organosilicon compound characterized by the presence of two trimethylsilyl groups attached to a butene backbone. This compound is notable for its chemical inertness and large molecular volume, which makes it useful in various applications in organic synthesis and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis[(trimethylsilyl)oxy]-3-methyl-1-butene typically involves the reaction of 3-methyl-1-butene with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate silyl ether, which is then further reacted to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
2,4-Bis[(trimethylsilyl)oxy]-3-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols.
Reduction: Reduction reactions typically yield silanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, silanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Bis[(trimethylsilyl)oxy]-3-methyl-1-butene finds applications in several scientific research fields:
Chemistry: Used as a protecting group for alcohols and carboxylic acids during synthesis.
Biology: Employed in the derivatization of biomolecules for analytical purposes.
Medicine: Investigated for its potential in drug delivery systems due to its stability and inertness.
Industry: Utilized in the production of silicone-based materials and coatings.
Mechanism of Action
The mechanism by which 2,4-Bis[(trimethylsilyl)oxy]-3-methyl-1-butene exerts its effects is primarily through the formation of stable silyl ethers. These silyl ethers protect reactive functional groups during chemical reactions, thereby preventing unwanted side reactions. The molecular targets include hydroxyl and carboxyl groups, and the pathways involved are typically those related to organic synthesis and material modification .
Comparison with Similar Compounds
Similar Compounds
Tetramethylsilane: Another organosilicon compound with similar protective properties.
Trimethylsilyl chloride: Used for similar derivatization purposes.
Tris(trimethylsilyl)silane: Known for its use in radical reactions.
Uniqueness
2,4-Bis[(trimethylsilyl)oxy]-3-methyl-1-butene is unique due to its dual trimethylsilyl groups, which provide enhanced stability and protection compared to compounds with a single silyl group. This makes it particularly valuable in complex synthetic pathways where multiple reactive sites need protection .
Properties
CAS No. |
117201-94-2 |
|---|---|
Molecular Formula |
C11H26O2Si2 |
Molecular Weight |
246.49 g/mol |
IUPAC Name |
trimethyl-(2-methyl-3-trimethylsilyloxybut-3-enoxy)silane |
InChI |
InChI=1S/C11H26O2Si2/c1-10(9-12-14(3,4)5)11(2)13-15(6,7)8/h10H,2,9H2,1,3-8H3 |
InChI Key |
XSIXLNZOADJCCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO[Si](C)(C)C)C(=C)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


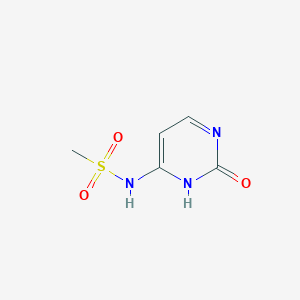

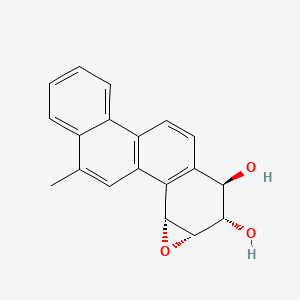
![3,6-Di-tert-butylpyrrolo[3,2-b]pyrrole](/img/structure/B14310892.png)

![2-[(6-Bromohexyl)oxy]naphthalene](/img/structure/B14310902.png)
![5-[5-(Propan-2-yl)furan-2-yl]-N-[4-(propan-2-yl)phenyl]pentanamide](/img/structure/B14310906.png)
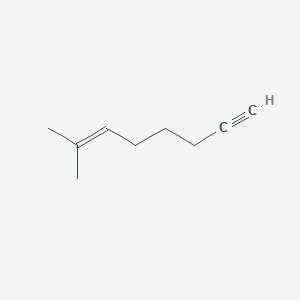
![[1,1-Bis(methylsulfanyl)pent-1-en-3-ylidene]propanedinitrile](/img/structure/B14310915.png)
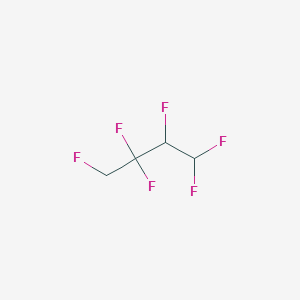
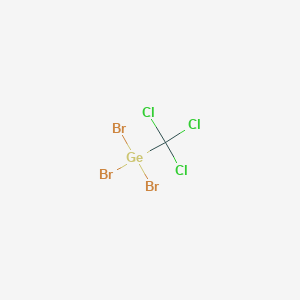
![2-[2-(Benzenesulfonyl)ethenyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B14310939.png)
![Acetic acid;[1-(dihydroxymethyl)naphthalen-2-yl] acetate](/img/structure/B14310955.png)
